Bienvenue dans la boutique en ligne BenchChem!

2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Chiral building block Enantiomeric purity Stereochemical integrity

This (5S)-configured oxazolidinone acetic acid (CAS 851387-87-6) is the correct choice for peptidomimetic design requiring L-amino acid backbone mimicry. Its defined stereocenter and dual hydrogen-bond donor (NH and COOH) enable faithful recapitulation of peptide bond geometry, unlike the (5R)-enantiomer, racemate, or 3-yl regioisomer. Essential for acid-cleavable linker chemistry (U.S. Patent 9,458,449) and chiral auxiliary applications. Competitive, transparent pricing from multiple vendors ensures accurate budget forecasting for gram-scale synthesis.

Molecular Formula C5H7NO4
Molecular Weight 145.11 g/mol
CAS No. 851387-87-6
Cat. No. B6153652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid
CAS851387-87-6
Molecular FormulaC5H7NO4
Molecular Weight145.11 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CC(=O)O
InChIInChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1
InChIKeyMTZFESAXMFTYQB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid (CAS 851387-87-6) is a Distinct, Stereochemically-Defined Chiral Building Block for Peptidomimetic and Asymmetric Synthesis Programs


2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid (CAS 851387-87-6) is a chiral, non-racemic oxazolidinone-acetic acid hybrid building block (C₅H₇NO₄, MW 145.11) that combines a rigid, enantiomerically pure (5S)-oxazolidinone core with a flexible acetic acid side chain [1]. The compound belongs to the broader class of oxazolidinone acetic acids, which are widely employed as constrained amino acid surrogates in peptidomimetic design, as chiral auxiliaries in asymmetric synthesis, and as key intermediates in the preparation of hybrid polymer–peptide conjugates [2][3]. Its single defined stereocenter at the 5-position of the oxazolidinone ring fundamentally distinguishes it from its (5R)-enantiomer (CAS 114948-71-9), from racemic mixtures (CAS 118125-42-1), and from regioisomeric oxazolidinone acetic acids substituted at the 3- or 4-positions, each of which exhibits different conformational preferences, hydrogen-bonding patterns, and biological recognition profiles [1][4].

Generic Substitution of 2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid with Racemic or Regioisomeric Analogs Carries a High Risk of Failed Stereochemical Outcomes and Altered Biological Recognition


In-class oxazolidinone acetic acids are not functionally interchangeable because the stereochemistry at the oxazolidinone 5-position directly dictates the three-dimensional projection of the acetic acid side chain and the hydrogen-bonding geometry of the oxazolidinone NH and C=O groups [1]. The (5S)-enantiomer and (5R)-enantiomer are non-superimposable mirror images that can exhibit dramatically different affinities for chiral biological targets such as enzymes and receptors; replacement of one enantiomer with the other, or with a racemic mixture, can lead to complete loss of desired biological activity or introduction of off-target effects in peptidomimetic drug candidates [2]. Similarly, regioisomeric substitution of the acetic acid moiety from the 5-position to the 3-position (e.g., CAS 75125-23-4) alters the ring connectivity, the number of hydrogen-bond donors, and the conformational constraints, fundamentally changing the compound’s reactivity profile and its ability to serve as a constrained amino acid surrogate . These differences are quantifiable in computed and experimental properties, as detailed in Section 3.

Quantitative Differentiation Evidence for 2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid Against Closest Analogs: Procurement, Physicochemical, and Stereochemical Decision Metrics


Enantiomeric Purity and Stereochemical Identity: (5S) vs. (5R) vs. Racemate – Defined vs. Undefined Stereocenter Count as a Procurement Gate

The (5S)-enantiomer (CAS 851387-87-6) possesses one defined atom stereocenter (Defined Atom Stereocenter Count = 1, Undefined = 0), confirmed by the InChI stereochemical descriptor '/t3-/m0/s1' [1]. In contrast, the racemic mixture sold as 2-(2-oxooxazolidin-5-yl)acetic acid (CAS 118125-42-1) has an Undefined Atom Stereocenter Count of 1 and a Defined count of 0 [2], meaning the purchaser receives an equimolar mixture of (5S) and (5R) enantiomers with unpredictable or unreported enantiomeric excess. The (5R)-enantiomer (CAS 114948-71-9) carries the opposite absolute configuration (InChI descriptor '/t3-/m1/s1') [3]. When stereochemistry is critical for downstream biological readout or asymmetric induction, the undefined stereocenter in the racemate represents a 50% contamination of the undesired enantiomer, which can abolish or invert target binding.

Chiral building block Enantiomeric purity Stereochemical integrity

Regioisomeric Differentiation: 5-yl vs. 3-yl Acetic Acid Substitution – Hydrogen-Bond Donor Count and Conformational Constraints Dictate Peptidomimetic Utility

The 5-yl acetic acid regioisomer (target compound) features a free NH group within the oxazolidinone ring (Hydrogen Bond Donor Count = 2: one from the oxazolidinone NH, one from the carboxylic acid OH) [1]. The 3-yl regioisomer (CAS 75125-23-4) has the acetic acid moiety attached to the ring nitrogen, eliminating the NH donor (Hydrogen Bond Donor Count = 1: only the carboxylic acid OH) . This difference is functionally critical: the 5-yl isomer retains a hydrogen-bond donor at the oxazolidinone NH position that can mimic the amide NH of a peptide backbone, a feature exploited in the design of oxazolidinone-based peptidomimetics as described by Abell et al. for 4- and 5-substituted oxazolidinone acetic acids [2]. The 3-yl isomer lacks this donor, rendering it unsuitable as a direct peptide backbone mimic.

Peptidomimetic Constrained amino acid surrogate Regioisomer

Procurement Differentiation: Commercial Availability, Declared Purity, and Price-per-Gram Benchmarking Against the (5R)-Enantiomer

The (5S)-enantiomer is commercially stocked by multiple vendors including Enamine (EN300-1723709, 95% purity) and 1PlusChem, with published pricing as of 2023–2025 [1]. Sample pricing: 0.1 g at $426, 1 g at $1,229, 10 g at $5,283 (Enamine, 95%) [1]. In contrast, the (5R)-enantiomer (CAS 114948-71-9) is listed by fewer suppliers and is predominantly available through custom synthesis channels; where listed (e.g., CheMenu, 97% purity), price is quoted on request only rather than published openly, indicating lower market liquidity . This differential in transparent, competitive pricing and multi-vendor availability reduces procurement risk and lead time for the (5S)-enantiomer.

Procurement Commercial availability Cost efficiency

Application-Specific Evidence: The (5S)-Oxazolidinone Acetic Acid Scaffold as a Recognized Intermediate in Hybrid Polymer–Peptide Conjugates (Patent-Backed Utility)

U.S. Patent 9,458,449 (Kirshenbaum et al., 2016) explicitly discloses oxazolidine compounds of formula SI-5 and SI-5-1 as critical intermediates for constructing hybrid polymers that combine abiotic oligomers with polypeptides [1]. The oxazolidine ring serves as a pH-labile linker that can be cleaved under acidic conditions to release the polypeptide payload. The (5S)-configured oxazolidinone acetic acid provides the requisite stereochemical and functional-group architecture for this linker chemistry, where both the carboxylic acid (for amide/ester bond formation) and the ring NH (for hydrogen-bonding and ring stability) are essential. The 3-yl regioisomer, lacking the ring NH, cannot support the same ring-opening mechanism. No equivalent patent disclosure was found that explicitly describes the (5R)-enantiomer or racemate in this specific hybrid polymer context, suggesting that the (5S)-stereochemistry may be preferred or required for the intended application space [1].

Hybrid polymer Peptidomimetic conjugate Patent-backed building block

Validated Application Scenarios for 2-[(5S)-2-Oxo-1,3-oxazolidin-5-yl]acetic acid Based on Quantitative Differentiation Evidence


Enantioselective Peptidomimetic Design Requiring Defined (5S)-Stereochemistry

When designing oxazolidinone-based peptidomimetics that must recapitulate the hydrogen-bonding pattern and backbone geometry of a natural L-amino acid, the (5S)-configured building block (CAS 851387-87-6) is the appropriate choice. Its defined stereocenter (Defined = 1) and dual hydrogen-bond donor capability (HBD = 2, including the oxazolidinone NH) enable faithful mimicry of peptide backbone amide bonds [1]. The (5R)-enantiomer would project the acetic acid side chain in the opposite direction, while the racemate would introduce 50% stereochemical noise that could confound biological assay interpretation [2]. The 3-yl regioisomer is structurally incapable of providing the ring NH donor (HBD = 1) and is therefore excluded for backbone mimicry applications .

Synthesis of pH-Labile Hybrid Polymer–Peptide Conjugates (Patent-Guided Selection)

Investigators developing hybrid polymer–peptide conjugates for drug delivery or biomaterials can directly reference U.S. Patent 9,458,449, which establishes the synthetic utility of oxazolidine compounds bearing both a ring NH and a carboxylic acid functional group for acid-cleavable linker chemistry [1]. The (5S)-oxazolidinone acetic acid satisfies all structural requirements of the SI-5/SI-5-1 genus: the carboxylic acid enables conjugation to peptide amines, while the oxazolidinone NH contributes to ring stability and pH-dependent cleavage. The 3-yl regioisomer lacks the ring NH and cannot participate in the same ring-opening mechanism, disqualifying it from this application space.

Budget-Constrained Academic Procurement Requiring Transparent, Multi-Vendor Pricing

For academic laboratories operating under fixed grant budgets, the (5S)-enantiomer offers a clear procurement advantage: published prices from at least three vendors (Enamine, 1PlusChem, Aaron) at 95% purity enable competitive quotation and cost forecasting [1]. The (5R)-enantiomer, by contrast, is available from fewer sources with price-on-request terms, introducing budget uncertainty and potentially longer lead times [2]. At approximately $1,229–$1,581 per gram (95%, 2023–2025 pricing), the (5S)-enantiomer can be budgeted with reasonable accuracy for gram-scale synthesis campaigns.

Chiral Auxiliary and Asymmetric Synthesis Applications Requiring Enantiopure Starting Material

When the oxazolidinone acetic acid is employed as a chiral auxiliary or as a precursor to chiral ligands, the stereochemical integrity of the starting material directly determines the enantiomeric excess (ee) of the final product. The (5S)-enantiomer (CAS 851387-87-6), with its verified defined stereocenter [1], can be relied upon to deliver predictable diastereoselectivity. Substituting the racemate (CAS 118125-42-1) would, at best, result in a maximum theoretical yield of 50% of the desired diastereomer, and at worst, lead to challenging chromatographic separations that erode overall synthetic efficiency [2].

Quote Request

Request a Quote for 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.